molecular formula C9H10N4 B1285663 [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine CAS No. 956191-88-1

[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine

Cat. No.: B1285663
CAS No.: 956191-88-1
M. Wt: 174.2 g/mol
InChI Key: UHZFUHSBSCYJJV-UHFFFAOYSA-N
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Description

[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine: is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring fused to a pyridine ring, with a methylamine group attached to the pyridine ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for various applications in chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . This interaction is crucial as NAD+ is involved in numerous biological processes, including metabolism and aging. The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound exhibits antiproliferative activity, indicating its potential as an anti-cancer agent . This compound can modulate cell signaling pathways, leading to altered gene expression and metabolic changes that inhibit cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, its interaction with NAMPT results in the modulation of NAD+ levels, which in turn affects numerous downstream processes . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, including prolonged antiproliferative activity in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects, such as reduced tumor growth in cancer models . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with NAMPT influences the NAD+ salvage pathway, which is essential for maintaining cellular energy balance and redox status . This compound can also affect other metabolic pathways by modulating the activity of key enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its biological effects . For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Coupling of Pyrazole and Pyridine Rings: The pyrazole and pyridine rings can be coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the pyrazole with a halogenated pyridine derivative in the presence of a palladium catalyst.

    Introduction of the Methylamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine can undergo oxidation reactions, where the methylamine group can be oxidized to form an imine or a nitrile.

    Reduction: The compound can be reduced to form various derivatives, such as the reduction of the pyrazole ring to form pyrazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include halides (e.g., NaCl, NaBr) and alkoxides (e.g., NaOCH₃).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Formation of halogenated or alkoxylated derivatives.

Scientific Research Applications

[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Comparison with Similar Compounds

Similar Compounds

    [6-(1H-pyrazol-1-yl)pyridin-2-yl]methylamine: Similar structure but with the methylamine group attached to the 2-position of the pyridine ring.

    [6-(1H-pyrazol-1-yl)pyridin-4-yl]methylamine: Similar structure but with the methylamine group attached to the 4-position of the pyridine ring.

    [6-(1H-pyrazol-1-yl)quinolin-3-yl]methylamine: Similar structure but with a quinoline ring instead of a pyridine ring.

Uniqueness

  • The specific positioning of the methylamine group on the 3-position of the pyridine ring in [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine imparts unique chemical properties and reactivity compared to its analogs.
  • The combination of the pyrazole and pyridine rings provides a versatile scaffold for further functionalization and derivatization, making it a valuable compound for various applications.

Properties

IUPAC Name

(6-pyrazol-1-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-6-8-2-3-9(11-7-8)13-5-1-4-12-13/h1-5,7H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZFUHSBSCYJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585418
Record name 1-[6-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956191-88-1
Record name 1-[6-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [6-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine
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